Cas no 1936529-84-8 (JWH 018 N-(2-Hydroxypentyl))

JWH 018 N-(2-ヒドロキシペンチル)は、合成カンナビノイドの一種であり、研究用化学物質として知られています。この化合物は、CB1およびCB2受容体に対する高い親和性を示し、カンナビノイド系の作用機序を研究する上で有用です。分子構造中のヒドロキシル基(-OH)が導入されているため、代謝安定性や溶解性の向上が期待されます。また、その特異的な構造は、受容体結合部位との相互作用を詳細に解析するためのモデルとしても利用可能です。学術研究や薬理学的な調査において、標的化合物としての潜在的な価値を有しています。

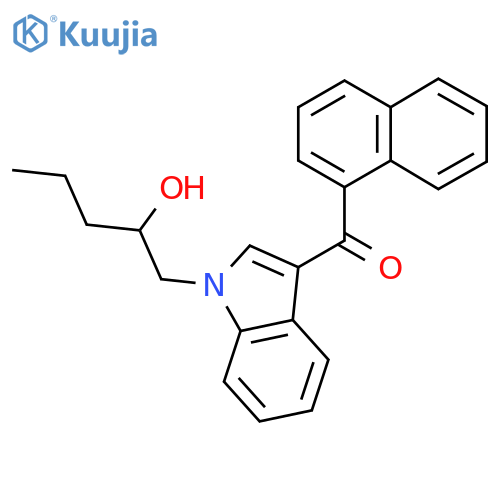

JWH 018 N-(2-Hydroxypentyl) structure

商品名:JWH 018 N-(2-Hydroxypentyl)

JWH 018 N-(2-Hydroxypentyl) 化学的及び物理的性質

名前と識別子

-

- JWH 018 N-(2-Hydroxypentyl)

- (+/-)-JWH 018 N-(2-hydroxypentyl) metabolite

- JWH-018 N-(2-hydroxypentyl) metabolite, 1mg/ml in Methanol

- ICOUPJBNCNTOKV-UHFFFAOYSA-N

- 1936529-84-8

- JWH-018 N-(2-hydroxypentyl) metabolite

- JWH-018 N-(2-Hydroxypentyl)

- [1-(2-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone

- DTXSID301017865

- JWH-018 N-(2-hydroxypentyl) metabolite, 0.1mg/ml in Methanol

- (.+/-.)-JWH 018 N-(2-hydroxypenyl) metabolite

- JWH 018 N-(2-Hydroxypentyl); Methanone, [1-(2-hydroxypentyl)-1H-indol-3-yl]-1-naphthalenyl-; [1-(2-Hydroxypentyl)-1H-indol-3-yl]-1-naphthalenylmethanone; JWH 018 N-(2-hydroxypentyl); JWH-018 N-(2-hydroxypentyl); [1-(2-Hydroxypentyl)indol-3-yl]-(1-naphthyl)methanone

- JWH 018 N-(2-hydroxypentyl) metabolite

- [1-(2-hydroxypentyl)-1H-indol-3-yl]-1-naphthalenyl-methanone

- (A+/-)JWH-018 N-(2-hydroxypentyl) metabolite

-

- インチ: 1S/C24H23NO2/c1-2-8-18(26)15-25-16-22(20-12-5-6-14-23(20)25)24(27)21-13-7-10-17-9-3-4-11-19(17)21/h3-7,9-14,16,18,26H,2,8,15H2,1H3

- InChIKey: ICOUPJBNCNTOKV-UHFFFAOYSA-N

- ほほえんだ: OC(CCC)CN1C=C(C(C2=CC=CC3C=CC=CC2=3)=O)C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 357.172878976g/mol

- どういたいしつりょう: 357.172878976g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 27

- 回転可能化学結合数: 6

- 複雑さ: 507

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.2

- トポロジー分子極性表面積: 42.2Ų

JWH 018 N-(2-Hydroxypentyl) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67588-10mg |

(±)-JWH 018 N-(2-hydroxypentyl) metabolite |

1936529-84-8 | 98% | 10mg |

¥4762.00 | 2022-04-26 | |

| A2B Chem LLC | AX64921-10mg |

[1-(2-hydroxypentyl)-1H-indol-3-yl]-1-naphthalenyl-methanone |

1936529-84-8 | ≥98% | 10mg |

$384.00 | 2024-04-20 | |

| TRC | J211560-10mg |

JWH 018 N-(2-Hydroxypentyl) |

1936529-84-8 | 10mg |

$ 510.00 | 2022-06-04 | ||

| TRC | J211560-25mg |

JWH 018 N-(2-Hydroxypentyl) |

1936529-84-8 | 25mg |

$ 1090.00 | 2022-06-04 | ||

| TRC | J211560-2.5mg |

JWH 018 N-(2-Hydroxypentyl) |

1936529-84-8 | 2.5mg |

$ 135.00 | 2022-06-04 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67588-1mg |

(±)-JWH 018 N-(2-hydroxypentyl) metabolite |

1936529-84-8 | 98% | 1mg |

¥1340.00 | 2022-04-26 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R123314-1mg |

(±)-JWH 018 N-(2-hydroxypentyl) metabolite,98% |

1936529-84-8 | 98% | 1mg |

¥2427 | 2023-09-09 | |

| A2B Chem LLC | AX64921-1mg |

[1-(2-hydroxypentyl)-1H-indol-3-yl]-1-naphthalenyl-methanone |

1936529-84-8 | ≥98% | 1mg |

$106.00 | 2024-04-20 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67588-5mg |

(±)-JWH 018 N-(2-hydroxypentyl) metabolite |

1936529-84-8 | 98% | 5mg |

¥3061.00 | 2022-04-26 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | J911958-1mg |

(±)-JWH 018 N-(2-hydroxypentyl) metabolite |

1936529-84-8 | 98% | 1mg |

¥2,018.70 | 2022-01-14 |

JWH 018 N-(2-Hydroxypentyl) 関連文献

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

1936529-84-8 (JWH 018 N-(2-Hydroxypentyl)) 関連製品

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量